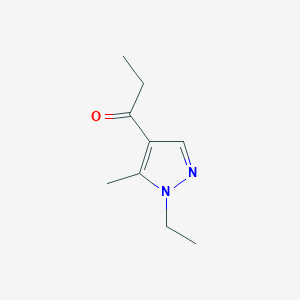![molecular formula C16H14O3 B7763264 Methyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763264.png)
Methyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate
Übersicht
Beschreibung
Methyl 4’-acetyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methyl ester group, an acetyl group, and a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-acetyl[1,1’-biphenyl]-4-carboxylate typically involves the reaction of 4’-acetylbiphenyl with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as crystallization from ethanol or acetone and distillation under reduced pressure are employed to obtain high-purity Methyl 4’-acetyl[1,1’-biphenyl]-4-carboxylate .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4’-acetyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 4’-carboxy[1,1’-biphenyl]-4-carboxylate.
Reduction: 4’-hydroxy[1,1’-biphenyl]-4-carboxylate.
Substitution: 4’-nitro[1,1’-biphenyl]-4-carboxylate, 4’-bromo[1,1’-biphenyl]-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4’-acetyl[1,1’-biphenyl]-4-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of liquid crystals and other advanced materials
Wirkmechanismus
The mechanism of action of Methyl 4’-acetyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Acetylbiphenyl: Lacks the methyl ester group but shares the biphenyl and acetyl functionalities.
Methyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate: Contains a hydroxyl group instead of an acetyl group.
Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate: Contains a bromine atom instead of an acetyl group.
Uniqueness
Methyl 4’-acetyl[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methyl ester and acetyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
IUPAC Name |
methyl 4-(4-acetylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)12-3-5-13(6-4-12)14-7-9-15(10-8-14)16(18)19-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYSMPRRFPWSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763228.png)



![Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763255.png)
![Methyl 3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763260.png)
![Methyl 3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763271.png)
![Methyl 3'-acetyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763274.png)

